![molecular formula C15H20N2O3 B4077679 1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
1-[2-(4-nitrophenyl)propanoyl]azepane
Overview
Description
1-[2-(4-nitrophenyl)propanoyl]azepane, commonly known as NPPA, is a chemical compound that has been studied for its potential as a therapeutic agent. NPPA belongs to the class of azepane compounds and has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of NPPA is not fully understood. However, it is believed that NPPA exerts its biological effects by modulating the activity of certain neurotransmitters in the brain. NPPA has been found to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects
NPPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. NPPA has also been found to reduce pain perception by modulating the activity of certain ion channels in the nervous system. In addition, NPPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of NPPA is its wide range of biological activities. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of NPPA is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of NPPA is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on NPPA. One area of interest is the development of new NPPA derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of NPPA as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of NPPA and its effects on various biological systems.
Conclusion
In conclusion, NPPA is a promising compound that has been studied for its potential as a therapeutic agent. It has a wide range of biological activities and has been investigated for its potential as a treatment for various diseases. Further research is needed to fully understand the mechanism of action of NPPA and its effects on various biological systems.
Scientific Research Applications
NPPA has been studied for its potential as a therapeutic agent in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. NPPA has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, NPPA has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(13-6-8-14(9-7-13)17(19)20)15(18)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSILUNMROCEHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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